![molecular formula C7H4IO2- B1621894 4-Iodobenzoate CAS No. 5377-71-9](/img/structure/B1621894.png)
4-Iodobenzoate
Overview
Description
4-Iodobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 248.06 g/mol. In
Scientific Research Applications
Antioxidant Potential in Plants
4-Iodobenzoate has been studied for its impact on plant growth and antioxidant activity. In a study, tomato seedlings treated with various iodine compounds, including 4-Iodobenzoate, showed increased iodine levels in leaves and roots. However, 4-Iodobenzoate negatively affected the growth and development of tomato seedlings at certain concentrations. This research suggests that iodine compounds, including 4-Iodobenzoate, can significantly affect plant oxidative metabolism and growth (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Solid State Structure Analysis
The solid-state structure of 4-Iodobenzoic acid, closely related to 4-Iodobenzoate, has been confirmed through various techniques including X-ray diffraction. This research provides insight into the molecular arrangement and intermolecular interactions of 4-Iodobenzoic acid, which can be useful in understanding the behavior of similar compounds like 4-Iodobenzoate (Nygren, Wilson, & Turner, 2005).
Thermodynamic Properties
A thermodynamic study of iodobenzoic acids, including 4-Iodobenzoic acid, provides insights into their sublimation enthalpies and other thermal properties. Such studies are essential for understanding the stability and reactivity of these compounds, which is relevant for their various scientific applications (Tan & Sabbah, 1994).
Halogen-Bonded Layer Motifs
Research on Cu2(4-Ibz)4 paddlewheel units (4-Ibz = 4-iodobenzoate) revealed the formation of persistent layer structures, propagated via halogen bonds and π-stacking arrangements. This study helps in understanding the molecular geometry and potential applications of 4-Iodobenzoate in materials science and coordination chemistry (Smart et al., 2013).
Biodegradation and Environmental Impact
Alcaligenes denitrificans NTB-1, a bacterium, utilized 4-Iodobenzoate as a sole carbon and energy source. This research is crucial for understanding the environmental fate and biodegradability of 4-Iodobenzoate, potentially impacting environmental biotechnology and pollution control strategies (van den Tweel, Kok, & de Bont, 1987).
Synthesis and Labeling in Pharmacology
4-Iodobenzoate is used in the synthesis of phosphane-containing key building blocks for labeling biologically active molecules. This has implications in drug development and molecular biology, showcasing 4-Iodobenzoate's role in the synthesis of complex molecules (Mamat & Köckerling, 2014).
properties
IUPAC Name |
4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICCUXQJBDNRN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IO2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5377-71-9 | |
Record name | Benzoic acid, p-iodo-, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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